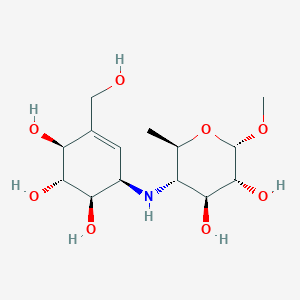
D-亮氨醇
描述
D-Leucinol, also known as (2S,3R)-2-amino-3-methylpentanoic acid, is an important branched-chain amino acid (BCAA) found in the human body. It is a naturally occurring amino acid that plays a vital role in many biological processes. It has been studied extensively in recent years due to its potential therapeutic benefits for various diseases.
科学研究应用
生物加工
D-亮氨醇在生物加工中因其在细胞培养和转染过程中的作用而被使用。 它作为氨基醇配方中的生化试剂,有助于合成复杂的生物产品 。它的特性促进了细胞的培养和新遗传物质的引入,这对生物制药和基因治疗的发展至关重要。
细胞培养和转染
在细胞培养和转染领域,D-亮氨醇在提高转染方法的效率方面发挥着重要作用。 它有助于将核酸递送到真核细胞中,这是研究基因功能和生产治疗性蛋白质的基石技术 。该化合物与细胞机制的相互作用可以改善遗传物质的摄取和表达,从而优化研究结果。
细胞和基因治疗
D-亮氨醇的应用扩展到细胞和基因治疗,它参与了针对各种疾病的治疗方法的开发。 它是用于创建与细胞通路相互作用的化合物的化学库存的一部分,可能有助于治疗剂的递送并支持再生医学的进步 。
癌症研究
在癌症研究中,D-亮氨醇衍生物因其影响细胞信号通路的能力而被研究,例如mTORC1通路,该通路与细胞生长和癌症进展有关 。了解这些衍生物的结构-活性关系可以导致开发针对癌细胞的新治疗策略。
代谢研究
D-亮氨醇在代谢研究中也很重要。 它的衍生物用于探索关键代谢通路的激活,例如mTORC1,它在调节细胞代谢中起着至关重要的作用 。这些研究可以阐明代谢疾病并有助于发现新的治疗方法。
神经科学
在神经科学中,对D-亮氨醇的研究可能有助于开发用于诊断和治疗的纳米级策略 。它的分子结构可能是设计与神经组织相互作用的纳米材料的关键,从而在了解和治疗神经疾病方面提供了潜在的突破。
药理学
最后,在药理学中,D-亮氨醇作为合成氨肽酶N和磷脂酶A2等酶抑制剂的起始原料 。这些酶是开发针对各种疾病的药物的目标,突出了D-亮氨醇在药物发现和开发中的重要性。
安全和危害
作用机制
Target of Action
D-Leucinol primarily targets the mechanistic target of rapamycin complex 1 (mTORC1), a key regulator of cell growth and metabolism . It also interacts with the L-type amino acid transporter 1 (LAT1), which is responsible for leucine uptake in cells .
Mode of Action
The activation of mTORC1 by D-Leucinol involves two successive events: the cellular uptake by LAT1 and the subsequent activation of mTORC1 . The structural requirement for recognition by LAT1 includes carbonyl oxygen, alkoxy oxygen of the carboxyl group, an amino group, and a hydrophobic side chain . For mTORC1 activation, the requirements are more rigorous, necessitating a fixed distance between the carbonyl oxygen and alkoxy oxygen of the carboxyl group, and an amino group positioned at the α-carbon .
Biochemical Pathways
D-Leucinol affects the mTORC1 signaling pathway, which controls cell cycle, growth, metabolism, and survival . This pathway is one of the well-recognized cellular signaling pathways mobilized by amino acids .
Pharmacokinetics
A related study on d-leucine suggests that d-amino acids are predominantly metabolized by renal d-amino-acid oxidase (dao) to their corresponding α-keto acids
Result of Action
The activation of mTORC1 by D-Leucinol leads to the phosphorylation of p70 ribosomal S6 kinase 1 (p70S6K), a downstream effector of mTORC1 . This process regulates cell growth and metabolism, and its dysregulation is often associated with diseases such as cancer .
生化分析
Biochemical Properties
D-Leucinol interacts with various biomolecules in the cell. It is recognized by the L-type amino acid transporter 1 (LAT1), which is responsible for its cellular uptake . The activation of certain cellular pathways, such as the mechanistic target of rapamycin complex 1 (mTORC1), requires more specific structural features .
Cellular Effects
The effects of D-Leucinol on cells are largely dependent on its interactions with various biomolecules. For instance, it has been suggested that D-Leucinol may play a role in the activation of mTORC1, a key regulator of cell growth and metabolism
Molecular Mechanism
The molecular mechanism of D-Leucinol involves its uptake into cells via LAT1 and subsequent interactions with intracellular biomolecules . Once inside the cell, D-Leucinol may interact with various enzymes and proteins, potentially influencing gene expression and enzyme activity .
Temporal Effects in Laboratory Settings
It is known that D-Leucinol has a boiling point of 198-200 °C at 768 mmHg, indicating its stability under normal laboratory conditions .
Transport and Distribution
D-Leucinol is transported into cells via LAT1 Once inside the cell, it may be distributed to various subcellular locations depending on its interactions with intracellular biomolecules
属性
IUPAC Name |
(2R)-2-amino-4-methylpentan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H15NO/c1-5(2)3-6(7)4-8/h5-6,8H,3-4,7H2,1-2H3/t6-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VPSSPAXIFBTOHY-ZCFIWIBFSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(CO)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C[C@H](CO)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H15NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101044482 | |
| Record name | (2R)-2-Amino-4-methyl-1-pentanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101044482 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
117.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
53448-09-2 | |
| Record name | (2R)-2-Amino-4-methyl-1-pentanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101044482 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | D(-)-Leucinol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How is D-Leucinol used in the development of pharmaceuticals?
A1: D-Leucinol serves as a key starting material in the synthesis of various pharmaceutical compounds. For instance, it plays a crucial role in creating a potent CX3CR1 antagonist, a potential treatment for multiple sclerosis []. This antagonist is labeled with different isotopes (e.g., [2′-14C], [3′, 5′-3H], [1-14C], and [4-14C]) to facilitate research and development. These labeled forms enable scientists to track the drug's distribution and metabolism within the body, crucial for understanding its efficacy and safety [].
Q2: Can D-Leucinol be used to create catalysts for chemical reactions?
A2: Yes, D-Leucinol can be used to synthesize chiral metal complexes that exhibit catalytic properties. For example, reacting D-(+)-leucinol with nickel(II) chloride or L-(-)-leucinol with cobalt(II) acetate tetrahydrate yields complexes capable of catalyzing the Henry reaction []. This reaction is essential for forming carbon-carbon bonds, highlighting D-Leucinol's versatility in organic synthesis.
Q3: Are there any studies on the structural properties of compounds derived from D-Leucinol?
A3: Yes, researchers have characterized the structure of compounds incorporating D-Leucinol. One example is a chiral zinc-nitrogen coordination compound synthesized using D-Leucinol and hexahydropyridinepropionitrile []. This compound, characterized using single-crystal X-ray diffraction, demonstrated catalytic activity in the nitrile silylation of benzaldehyde []. Such structural studies provide insights into the compound's properties and potential applications.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。









![2-[(3-Methyl-1,1-dioxothiolan-3-yl)amino]ethanol](/img/structure/B126027.png)






